(2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl
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Overview
Description
(2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
(2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-pyridin-3-ylethanol: The enantiomer of the compound with different stereochemistry.
2-amino-3-pyridinol: A structurally similar compound with a hydroxyl group on the pyridine ring.
2-pyridylamine: A related compound with an amino group attached to the pyridine ring.
Uniqueness
(2R)-2-amino-2-(3-pyridyl)ethan-1-ol diHCl is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-3-ylethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDBJMKRRFMGK-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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